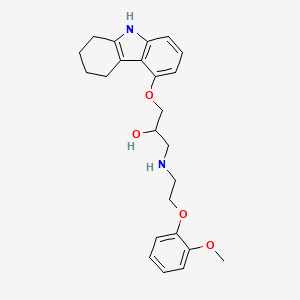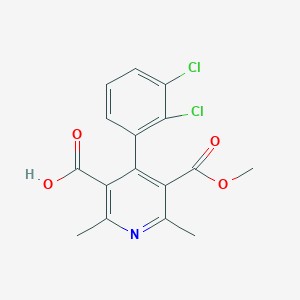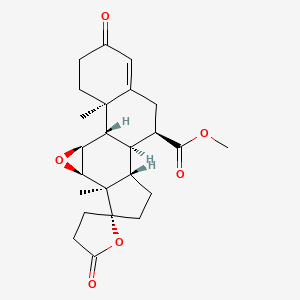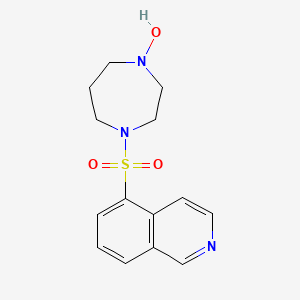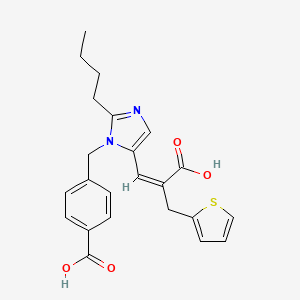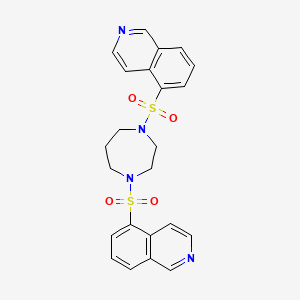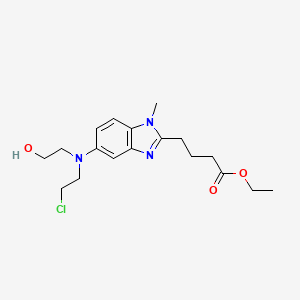
Bendamustine Related Impurity 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bendamustine Related Impurity 5 is an impurity of bendamustine, a pharmaceutical designed to treat chronic lymphocytic leukemia and non-Hodgkin lymphoma . It has a molecular formula of C18H26ClN3O3 and a molecular weight of 367.88 .
Molecular Structure Analysis
The molecular structure of Bendamustine Related Impurity 5 includes a benzimidazole ring, an active nitrogen mustard fragment, and a residue of butanoic acid . The InChI key is HYJTZPVNEXQTBH-UHFFFAOYSA-N .Chemical Reactions Analysis
Bendamustine and its related impurities, including Impurity 5, have been analyzed using high-performance liquid chromatography (HPLC) methods . These methods allow for the separation and quantification of bendamustine and its impurities.Physical And Chemical Properties Analysis
Bendamustine Related Impurity 5 is described as a colorless to off-white semi-solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
1. Stability-Indicating LC Method for the Estimation of Bendamustine Hydrochloride and its Related Impurities
- Summary of Application: This research developed and validated a high-performance liquid chromatography method for quantifying impurities (process-related and degradants) and the assay determination of Bendamustine hydrochloride .
- Methods of Application: A chromatographic separation of Bendamustine and its impurities was achieved with an Inertsil ODS-2 analytical column, using gradient elution with a mixture of water and trifluoroacetic acid and acetonitrile . The instrumental settings included a flow rate of 1.0 mL/min, column temperature of 27°C, and a detector wavelength of 233 nm .
- Results: The developed method was validated for parameters such as precision, accuracy, linearity, limit of detection, limit of quantification, ruggedness, and robustness .
2. Stability of Bendamustine Solutions
- Summary of Application: This study investigated the stability of Bendamustine solutions, focusing on the influence of Sodium Chloride concentration, temperature, and container .
- Methods of Application: A stability-indicating High Performance Liquid Chromatography method with Diode Array Detection was used . Solutions were stored at room temperature and at 2–8°C for 7 days .
- Results: The reconstituted solution at 2.5 mg/mL was stable for only 2 hours at room temperature and 8 hours at 2–8°C . The stability of diluted solutions was in accordance with the manufacturer’s recommendations .
3. Synthesis of a Potential Bendamustine Deschloro Dimer Impurity
- Summary of Application: This research focused on the synthesis of a potential Bendamustine deschloro dimer impurity .
- Methods of Application: The study involved the preparation of benzyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate .
- Results: The paper does not provide specific results or outcomes. For detailed results, it would be best to refer to the original research paper .
4. Bendamustine Impurities in Alkylating Agents
Propiedades
IUPAC Name |
ethyl 4-[5-[2-chloroethyl(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-3-25-18(24)6-4-5-17-20-15-13-14(7-8-16(15)21(17)2)22(10-9-19)11-12-23/h7-8,13,23H,3-6,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJTZPVNEXQTBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCO)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Chloroethyl)(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


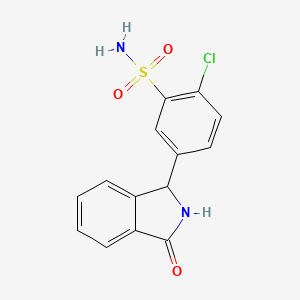

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)


